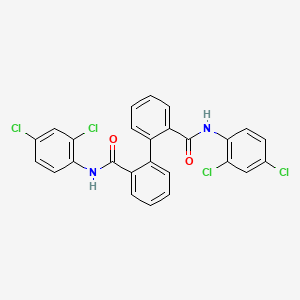
N,N'-bis(2,4-dichlorophenyl)biphenyl-2,2'-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-BIS(2,4-DICHLOROPHENYL)-1,1’-BIPHENYL-2,2’-DICARBOXAMIDE is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings and amide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS(2,4-DICHLOROPHENYL)-1,1’-BIPHENYL-2,2’-DICARBOXAMIDE typically involves the reaction of 2,4-dichloroaniline with 1,1’-biphenyl-2,2’-dicarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of N,N’-BIS(2,4-DICHLOROPHENYL)-1,1’-BIPHENYL-2,2’-DICARBOXAMIDE may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
N,N’-BIS(2,4-DICHLOROPHENYL)-1,1’-BIPHENYL-2,2’-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学研究应用
N,N’-BIS(2,4-DICHLOROPHENYL)-1,1’-BIPHENYL-2,2’-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which N,N’-BIS(2,4-DICHLOROPHENYL)-1,1’-BIPHENYL-2,2’-DICARBOXAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- N,N’-Bis(2,4-dichlorophenyl)isophthalamide
- N,N’-Bis(2,4-dichlorophenyl)succinamide
Uniqueness
N,N’-BIS(2,4-DICHLOROPHENYL)-1,1’-BIPHENYL-2,2’-DICARBOXAMIDE is unique due to its specific structural features, such as the presence of multiple aromatic rings and amide groups, which confer distinct chemical and physical properties
属性
分子式 |
C26H16Cl4N2O2 |
|---|---|
分子量 |
530.2 g/mol |
IUPAC 名称 |
N-(2,4-dichlorophenyl)-2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C26H16Cl4N2O2/c27-15-9-11-23(21(29)13-15)31-25(33)19-7-3-1-5-17(19)18-6-2-4-8-20(18)26(34)32-24-12-10-16(28)14-22(24)30/h1-14H,(H,31,33)(H,32,34) |
InChI 键 |
DRRUYRMQOLOKAB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B14938100.png)
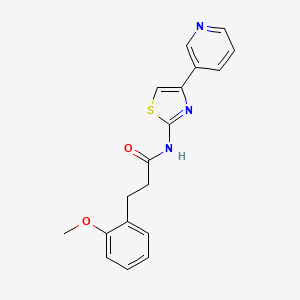
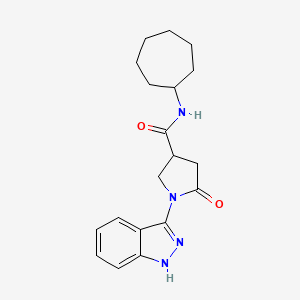

![Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-3-carboxylate](/img/structure/B14938141.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide](/img/structure/B14938153.png)
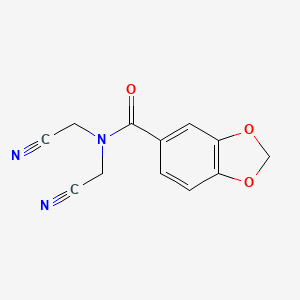

![trans-N-(3-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B14938163.png)
![1-(2,4-dimethoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one](/img/structure/B14938164.png)
![(2S)-3-methyl-2-({(2S)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)butanoic acid](/img/structure/B14938169.png)
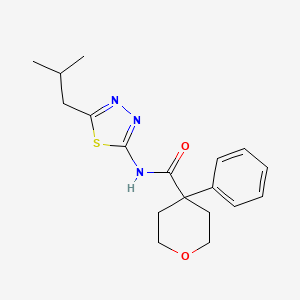
![4,5-dimethoxy-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14938179.png)
